molecular formula C12H14N6 B3009175 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2034603-02-4

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B3009175
CAS RN: 2034603-02-4
M. Wt: 242.286
InChI Key: NOPZCMUFIWHRNK-UHFFFAOYSA-N
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Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine, also known as MP-10, is a small molecule that has been developed as a potential therapeutic agent for a range of diseases. This molecule has been the subject of extensive research in recent years, and its unique properties have made it a promising candidate for a variety of applications.

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the anticancer efficacy of related pyrazole derivatives. Investigating the cytotoxic effects of this compound on cancer cell lines could reveal promising leads for targeted therapies.

Kinase Inhibition

The compound’s structural features suggest potential kinase inhibition properties. Researchers may explore its effects on specific kinases involved in cell signaling pathways, such as Aurora-A kinase . Understanding its binding affinity and selectivity can guide drug design efforts.

Computational Chemistry

Molecular modeling and quantum calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Such studies aid in predicting its behavior and guiding experimental design.

properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-16(9-10-3-5-14-17(10)2)12-11-4-6-15-18(11)8-7-13-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZCMUFIWHRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine

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